(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]aminothiophene-2-carboxylate
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Overview
Description
(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]aminothiophene-2-carboxylate is a complex organic compound that features a quinoline core, a thiophene ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]aminothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a Paal-Knorr synthesis.
Coupling Reactions: The final steps involve coupling the quinoline and thiophene derivatives using a suitable coupling agent such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]aminothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]aminothiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.
Industry
In industry, this compound could be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its conjugated system and electronic properties.
Mechanism of Action
The mechanism of action of (E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]aminothiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- (E)-[(2-{[(4-bromophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]aminothiophene-2-carboxylate
- (E)-[(2-{[(4-fluorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]aminothiophene-2-carboxylate
- (E)-[(2-{[(4-methylphenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]aminothiophene-2-carboxylate
Uniqueness
What sets (E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]aminothiophene-2-carboxylate apart from similar compounds is the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can enhance the compound’s properties in specific applications.
Properties
Molecular Formula |
C22H14ClN2O2S2- |
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Molecular Weight |
437.9 g/mol |
IUPAC Name |
3-[[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]methylideneamino]thiophene-2-carboxylate |
InChI |
InChI=1S/C22H15ClN2O2S2/c23-17-7-5-14(6-8-17)13-29-21-16(11-15-3-1-2-4-18(15)25-21)12-24-19-9-10-28-20(19)22(26)27/h1-12H,13H2,(H,26,27)/p-1 |
InChI Key |
XTBMPLDZVYPBBP-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)SCC3=CC=C(C=C3)Cl)C=NC4=C(SC=C4)C(=O)[O-] |
Origin of Product |
United States |
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